![molecular formula C13H17NO5S B1300284 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester CAS No. 354547-58-3](/img/structure/B1300284.png)
2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester
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Description
Synthesis Analysis
The synthesis of CTCME involves several steps. One common approach is the protodeboronation of alkyl boronic esters. Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method, when paired with a Matteson–CH₂–homologation, enables the formal anti-Markovnikov alkene hydromethylation, a valuable transformation . Further optimization and exploration of alternative synthetic routes are ongoing.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds. The presence of a thiophene ring provides an aromatic component that can participate in these reactions, leading to the synthesis of polyaromatic hydrocarbons, which are essential in materials science and pharmaceuticals .
Sensing Applications
The boronic ester moiety of the compound can interact with diols and Lewis bases, such as fluoride or cyanide anions. This interaction can be exploited in the development of sensors for detecting these anions, which have significant environmental and biological implications .
Catalytic Protodeboronation
In catalytic protodeboronation, the compound could potentially be used to remove boron moieties from organic molecules. This process is crucial for the purification of synthetic intermediates and the preparation of final products in pharmaceutical research .
properties
IUPAC Name |
4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-4-8-7(2)20-12(11(8)13(18)19-3)14-9(15)5-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXJDCWMAGXWNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester |
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